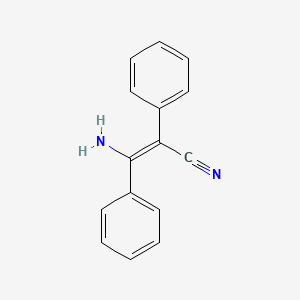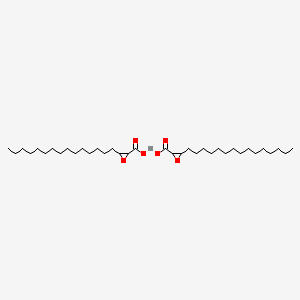
Cadmium epoxyoctadecanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cadmium epoxyoctadecanoate is a chemical compound with the molecular formula C36H66CdO6 It is a cadmium salt of epoxyoctadecanoic acid, which is an epoxy derivative of octadecanoic acid (stearic acid)
准备方法
Synthetic Routes and Reaction Conditions
Cadmium epoxyoctadecanoate can be synthesized through the reaction of cadmium salts with epoxyoctadecanoic acid. The typical synthetic route involves the following steps:
Preparation of Epoxyoctadecanoic Acid: Octadecanoic acid is first epoxidized using a peracid, such as peracetic acid or m-chloroperbenzoic acid, to form epoxyoctadecanoic acid.
Formation of this compound: The epoxyoctadecanoic acid is then reacted with a cadmium salt, such as cadmium chloride or cadmium acetate, in an appropriate solvent like ethanol or methanol. The reaction is typically carried out under reflux conditions to ensure complete formation of the cadmium salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Epoxidation: Large quantities of octadecanoic acid are epoxidized using industrial-scale reactors.
Cadmium Salt Formation: The epoxyoctadecanoic acid is then reacted with cadmium salts in large reaction vessels, with careful control of temperature and reaction time to optimize yield and purity.
化学反应分析
Types of Reactions
Cadmium epoxyoctadecanoate undergoes various chemical reactions, including:
Oxidation: The epoxy group can be oxidized to form diols or other oxygenated derivatives.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The cadmium ion can be substituted with other metal ions or organic groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. Reactions are typically carried out in aqueous or organic solvents under controlled temperature conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in anhydrous solvents like tetrahydrofuran.
Substitution: Substitution reactions can be carried out using various metal salts or organic reagents in solvents like ethanol or acetone.
Major Products Formed
Oxidation: Diols and other oxygenated derivatives.
Reduction: Alcohols corresponding to the reduced epoxy group.
Substitution: New metal salts or organic derivatives of epoxyoctadecanoic acid.
科学研究应用
Cadmium epoxyoctadecanoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential effects on biological systems, including its interaction with cellular components.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialized coatings, lubricants, and other industrial materials.
作用机制
The mechanism of action of cadmium epoxyoctadecanoate involves its interaction with molecular targets and pathways within biological systems. Key aspects include:
Molecular Targets: The compound can interact with proteins, enzymes, and cellular membranes, affecting their function and structure.
Pathways Involved: It can influence signaling pathways, such as oxidative stress pathways, by generating reactive oxygen species (ROS) and disrupting cellular homeostasis.
相似化合物的比较
Cadmium epoxyoctadecanoate can be compared with other similar compounds, such as:
Cadmium Stearate: Similar in structure but lacks the epoxy group, making it less reactive in certain chemical reactions.
Cadmium Oleate: Contains an unsaturated fatty acid chain, leading to different chemical and physical properties.
Cadmium Laurate: Has a shorter fatty acid chain, resulting in different solubility and reactivity characteristics.
Uniqueness
This compound is unique due to its epoxy group, which imparts distinct chemical reactivity and potential applications in various fields. The presence of the epoxy group allows for additional chemical modifications and interactions that are not possible with other cadmium fatty acid salts.
属性
CAS 编号 |
26264-48-2 |
|---|---|
分子式 |
C36H66CdO6 |
分子量 |
707.3 g/mol |
IUPAC 名称 |
cadmium(2+);3-pentadecyloxirane-2-carboxylate |
InChI |
InChI=1S/2C18H34O3.Cd/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(21-16)18(19)20;/h2*16-17H,2-15H2,1H3,(H,19,20);/q;;+2/p-2 |
InChI 键 |
ACAQBDAOZYQPKR-UHFFFAOYSA-L |
规范 SMILES |
CCCCCCCCCCCCCCCC1C(O1)C(=O)[O-].CCCCCCCCCCCCCCCC1C(O1)C(=O)[O-].[Cd+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


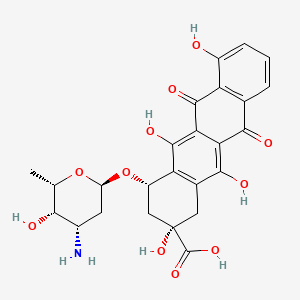
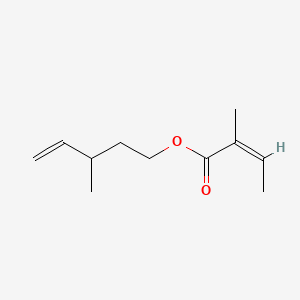
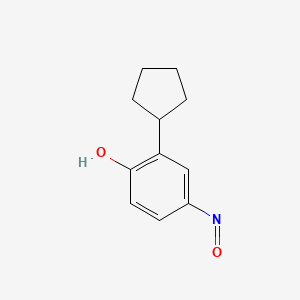



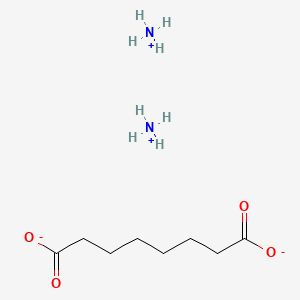
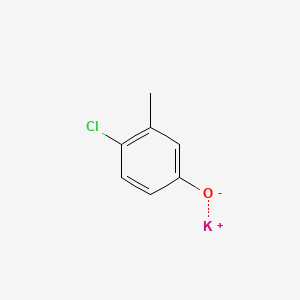
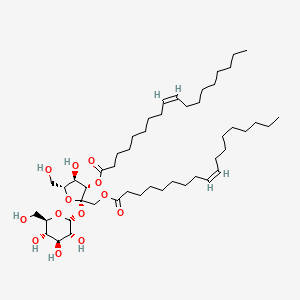

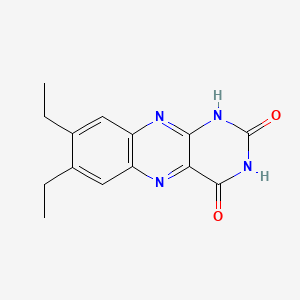
![3-(1-Amino-2-methylpropyl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B12643776.png)

